tert-Butyl 4-(1-(ethylamino)ethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(1-(ethylamino)ethyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, an ethylamino group, and a piperidine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(1-(ethylamino)ethyl)piperidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of this compound as a starting material, which is then reacted with ethylamine in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(1-(ethylamino)ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-(1-(ethylamino)ethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It may be used in assays to investigate enzyme interactions and receptor binding .
Medicine: In the pharmaceutical industry, this compound is used in the synthesis of drugs that target specific receptors or enzymes. It is a key intermediate in the development of medications for various therapeutic areas .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It may be employed in the manufacture of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(1-(ethylamino)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used[10][10].
Comparison with Similar Compounds
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 4-(1-(ethylamino)ethyl)piperidine-1-carboxylate is unique due to its specific structural features, such as the presence of an ethylamino group and a tert-butyl group. These features confer distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C14H28N2O2 |
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Molecular Weight |
256.38 g/mol |
IUPAC Name |
tert-butyl 4-[1-(ethylamino)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H28N2O2/c1-6-15-11(2)12-7-9-16(10-8-12)13(17)18-14(3,4)5/h11-12,15H,6-10H2,1-5H3 |
InChI Key |
WWPLFULSRXQNLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C1CCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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